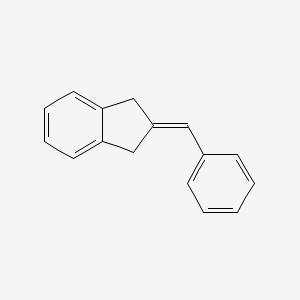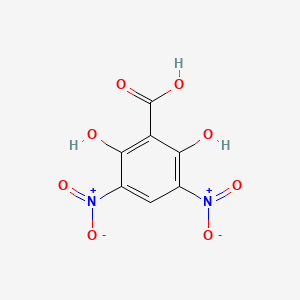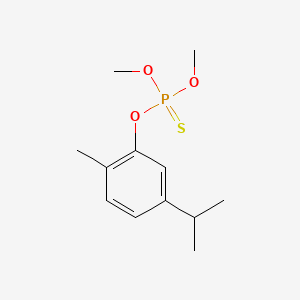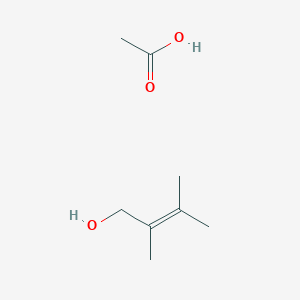
Benzoxazole, 2-(2-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoxazole, 2-(2-methoxyphenyl)-, is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety This compound is known for its diverse applications in medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzoxazole, 2-(2-methoxyphenyl)-, typically involves the condensation of 2-aminophenol with 2-methoxybenzaldehyde. This reaction can be catalyzed by various agents, including acids, bases, and metal catalysts. For instance, a common method involves using a Lewis acid catalyst such as zinc chloride in an organic solvent like ethanol .
Industrial Production Methods: Industrial production of Benzoxazole, 2-(2-methoxyphenyl)-, often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, leading to faster and more efficient synthesis compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions: Benzoxazole, 2-(2-methoxyphenyl)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst like titanium tetraisopropoxide.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of benzoxazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of halogenated benzoxazole derivatives
Scientific Research Applications
Benzoxazole, 2-(2-methoxyphenyl)-, has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and optical brighteners.
Mechanism of Action
The mechanism of action of Benzoxazole, 2-(2-methoxyphenyl)-, involves its interaction with various molecular targets. For instance, in its role as an antimicrobial agent, it targets bacterial enzymes and disrupts their function. In anticancer applications, it may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
2-(2-hydroxyphenyl)benzoxazole: Similar in structure but with a hydroxyl group instead of a methoxy group.
2-(4-methoxyphenyl)benzoxazole: Similar but with the methoxy group at the 4-position of the phenyl ring.
Uniqueness: Benzoxazole, 2-(2-methoxyphenyl)-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
13459-17-1 |
|---|---|
Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C14H11NO2/c1-16-12-8-4-2-6-10(12)14-15-11-7-3-5-9-13(11)17-14/h2-9H,1H3 |
InChI Key |
KWOXDLBKAWFYOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[4-Nitro-3-(trifluoromethyl)phenyl]imino}diethane-2,1-diyl dimethanesulfonate](/img/structure/B14708538.png)


![dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate](/img/structure/B14708560.png)
![2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate](/img/structure/B14708565.png)


![Hexanamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B14708581.png)






